molecular formula C14H25N2O2- B11821530 N-[4-(aminomethyl)-1-bicyclo[2.2.2]octanyl]-N-tert-butylcarbamate

N-[4-(aminomethyl)-1-bicyclo[2.2.2]octanyl]-N-tert-butylcarbamate

Cat. No.: B11821530
M. Wt: 253.36 g/mol
InChI Key: GFLAOQPRRAFVRY-UHFFFAOYSA-M
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Description

N-[4-(aminomethyl)-1-bicyclo[222]octanyl]-N-tert-butylcarbamate is a chemical compound known for its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(aminomethyl)-1-bicyclo[2.2.2]octanyl]-N-tert-butylcarbamate typically involves the reaction of 4-(aminomethyl)-1-bicyclo[2.2.2]octane with tert-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[4-(aminomethyl)-1-bicyclo[2.2.2]octanyl]-N-tert-butylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

N-[4-(aminomethyl)-1-bicyclo[2.2.2]octanyl]-N-tert-butylcarbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of N-[4-(aminomethyl)-1-bicyclo[2.2.2]octanyl]-N-tert-butylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate: This compound shares a similar bicyclic structure but differs in its functional groups.

    tert-butyl N-[4-(aminomethyl)bicyclo[2.2.2]octan-1-yl]carbamate: Another compound with a similar core structure but different substituents.

Uniqueness

N-[4-(aminomethyl)-1-bicyclo[2.2.2]octanyl]-N-tert-butylcarbamate is unique due to its specific combination of functional groups and its potential applications across various fields. Its bicyclic structure provides stability and reactivity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H25N2O2-

Molecular Weight

253.36 g/mol

IUPAC Name

N-[4-(aminomethyl)-1-bicyclo[2.2.2]octanyl]-N-tert-butylcarbamate

InChI

InChI=1S/C14H26N2O2/c1-12(2,3)16(11(17)18)14-7-4-13(10-15,5-8-14)6-9-14/h4-10,15H2,1-3H3,(H,17,18)/p-1

InChI Key

GFLAOQPRRAFVRY-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)N(C(=O)[O-])C12CCC(CC1)(CC2)CN

Origin of Product

United States

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